2-(2-Isobutoxyphenyl)ethanol

Beschreibung

BenchChem offers high-quality 2-(2-Isobutoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Isobutoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

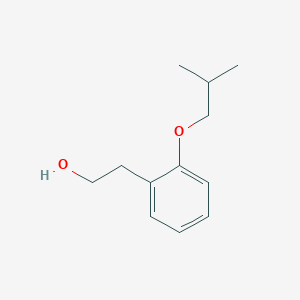

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-(2-methylpropoxy)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-10(2)9-14-12-6-4-3-5-11(12)7-8-13/h3-6,10,13H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSZJBBZQGKMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: Ortho-Isobutoxy Phenethyl Alcohol Derivatives

Version 2.4 | Chemical Series: Alkoxy-Phenethyls

Part 1: Executive Summary & Structural Logic

Ortho-isobutoxy phenethyl alcohol (2-(2-isobutoxyphenyl)ethanol) represents a privileged scaffold in modern medicinal chemistry, particularly in the optimization of G-Protein Coupled Receptor (GPCR) ligands and ion channel modulators. Unlike its simpler analogs (ortho-methoxy or ethoxy), the isobutoxy substituent introduces a critical balance of steric bulk and lipophilicity that can drastically alter the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a drug candidate.

This guide details the physicochemical properties, synthetic pathways, and application of this scaffold in drug discovery. It is designed for medicinal chemists seeking to exploit the "ortho-effect" to lock conformations or block metabolic soft spots.

Core Value Proposition

-

Conformational Control: The bulky isobutoxy group at the ortho position creates significant steric hindrance, often forcing the ethyl-alcohol side chain out of the aromatic plane. This "pre-organization" can reduce the entropic penalty of binding to a receptor.

-

Metabolic Shielding: The branched isobutyl group is more resistant to O-dealkylation by CYP450 enzymes compared to straight-chain alkoxy groups (methoxy/ethoxy), extending half-life.

-

Lipophilic Tuning: With a predicted LogP shift of ~ +1.2 units relative to the methoxy analog, this derivative enhances membrane permeability, crucial for CNS-targeted therapeutics.

Part 2: Chemical Specifications & Physicochemical Profile[1][2]

Table 1: Key Chemical Data for 2-(2-Isobutoxyphenyl)ethanol

| Property | Specification | Notes |

| IUPAC Name | 2-(2-(2-methylpropoxy)phenyl)ethanol | Unambiguous identifier |

| CAS Number | 1378825-15-0 | Primary identifier for the parent alcohol [1] |

| Molecular Formula | C₁₂H₁₈O₂ | |

| Molecular Weight | 194.27 g/mol | Fragment-based drug discovery (FBDD) compliant |

| LogP (Predicted) | 3.1 - 3.4 | High lipophilicity; suitable for CNS penetration |

| H-Bond Donors | 1 (Alcohol -OH) | Versatile handle for derivatization |

| H-Bond Acceptors | 2 (Ether -O-, Alcohol -O-) | |

| Rotatable Bonds | 5 | High flexibility unless constrained by binding |

| Physical State | Viscous Colorless/Yellow Liquid | Typical for phenethyl ethers |

Part 3: Synthetic Methodologies

The synthesis of ortho-isobutoxy phenethyl alcohol derivatives generally follows two robust pathways. The choice depends on the availability of starting materials (Salicylaldehyde vs. 2-Hydroxyphenethyl alcohol).

Pathway A: The Tyrosol Route (Direct Alkylation)

This is the most direct route if 2-hydroxyphenethyl alcohol is available. It minimizes steps but requires careful control to avoid O-alkylation of the aliphatic alcohol.

-

Starting Material: 2-Hydroxyphenethyl alcohol (Tyrosol isomer).

-

Reagents: Isobutyl bromide, Potassium Carbonate (

), DMF or Acetone. -

Mechanism: Williamson Ether Synthesis.

-

Selectivity: The phenolic hydroxyl is significantly more acidic (

) than the primary aliphatic alcohol (

Pathway B: The Henry Reaction/Reduction Route (De Novo Construction)

Used when the phenethyl skeleton needs to be built from scratch, often allowing for introduction of chiral centers on the ethyl chain.

-

Starting Material: Salicylaldehyde.

-

Step 1 (Alkylation): Reaction with isobutyl bromide to form 2-isobutoxybenzaldehyde.

-

Step 2 (Henry Reaction): Condensation with nitromethane to form the nitrostyrene.

-

Step 3 (Reduction): Reduction of the nitro group and alkene (e.g.,

) to the amine, followed by diazotization/hydrolysis (inefficient) OR direct homologation methods.-

Alternative Step 2/3: Wittig reaction to the ester followed by reduction.

-

Visualization: Synthetic Workflow

Caption: Figure 1. Convergent synthetic pathways for 2-(2-isobutoxyphenyl)ethanol and its downstream conversion to reactive halides or cyclized benzofurans.

Part 4: Experimental Protocol (Standardized)

Protocol: Selective O-Alkylation of 2-Hydroxyphenethyl Alcohol

This protocol ensures high yield (>85%) by exploiting the

Materials:

-

2-Hydroxyphenethyl alcohol (1.0 eq)

-

Isobutyl bromide (1.2 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Potassium Iodide (KI, catalytic, 0.1 eq) - Critical for Finkelstein acceleration

-

Acetonitrile (

) or DMF (reagent grade)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-hydroxyphenethyl alcohol in Acetonitrile (0.5 M concentration).

-

Deprotonation: Add

and stir at room temperature for 15 minutes. The suspension may turn slightly yellow as the phenoxide generates. -

Addition: Add Isobutyl bromide and catalytic KI.

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol ( -

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

. Flash chromatography (Gradient 0-30% EtOAc in Hexanes) yields the pure oil.

Validation Criteria:

-

1H NMR (CDCl3): Look for the characteristic doublet at

ppm (2H,

Part 5: Applications in Drug Development

1. Precursor to Dihydrobenzofurans

The ortho-alkoxy phenethyl alcohol motif is a "masked" dihydrobenzofuran. Under acidic conditions or using specific Lewis acids, the alcohol can be cyclized (often requiring activation of the alcohol to a leaving group first) to form substituted dihydrobenzofurans, a core found in diverse bioactive natural products.

2. Bioisosteric Replacement

In programs targeting receptors like 5-HT (Serotonin) or Adrenergic receptors , the 2-methoxy group is common (e.g., Tamsulosin, Silodosin analogs). Replacing methoxy with isobutoxy:

-

Increases volume: Fills hydrophobic pockets more effectively.

-

Restricts rotation: The isobutyl tail clashes with the ring protons, locking the ether bond in a specific dihedral angle, potentially improving potency if the conformation matches the bioactive state.

3. Analytical Marker

Derivatives of this alcohol are often used as internal standards in the analysis of complex biological matrices due to their distinct retention times and mass fragmentation patterns compared to endogenous metabolites.

Part 6: References

-

Sigma-Aldrich. (n.d.). 2-(2-Isobutoxyphenyl)ethanol Product Specification. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20548, Ethanol, 2-(2-ethylbutoxy)- (Structural Analog Reference). Retrieved from

-

BenchChem. (n.d.). Synthesis of Phenethyl Alcohol Derivatives. Retrieved from

-

BLD Pharm. (2024). 2-(2-Isobutoxyphenyl)ethanol MSDS and Properties. Retrieved from

-

Cheméo. (2024).[1] Chemical Properties of Isobutoxy Phenethyl Analogs. Retrieved from

Sources

2-(2-Isobutoxyphenyl)ethanol safety data sheet (SDS) and hazards

An In-depth Technical Guide to the Safe Handling of 2-(2-Isobutoxyphenyl)ethanol

Disclaimer: A comprehensive, publicly available Safety Data Sheet (SDS) for 2-(2-Isobutoxyphenyl)ethanol is not currently available. This guide has been developed by a Senior Application Scientist to provide a robust framework for hazard assessment and safe handling, drawing upon data from structurally similar and well-characterized glycol ethers. The information herein is intended for researchers, scientists, and drug development professionals and should be used in conjunction with a thorough risk assessment for any specific laboratory or manufacturing process.

Introduction to 2-(2-Isobutoxyphenyl)ethanol

2-(2-Isobutoxyphenyl)ethanol is an organic compound with the chemical formula C12H18O2.[1] Its structure, featuring a substituted phenyl ring and an ethanol group, suggests its potential utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The isobutoxy group and the ethanol moiety contribute to its physicochemical properties, influencing its solubility, reactivity, and potential biological activity.

Chemical Identity:

-

Chemical Name: 2-(2-Isobutoxyphenyl)ethanol

-

CAS Number: 1378825-15-0[1]

-

Molecular Formula: C12H18O2[1]

-

Molecular Weight: 194.27 g/mol [1]

Hazard Identification and GHS Classification (by Analogy)

Due to the lack of specific data for 2-(2-Isobutoxyphenyl)ethanol, a hazard assessment based on analogous compounds, such as 2-butoxyethanol and other glycol ethers, is a scientifically sound approach. These related compounds exhibit a range of health hazards that should be considered as potential risks when handling 2-(2-Isobutoxyphenyl)ethanol.

Based on the hazard profiles of structurally similar compounds, 2-(2-Isobutoxyphenyl)ethanol is anticipated to be classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3] |

Hazard Pictograms (Anticipated):

-

Exclamation Mark: For acute toxicity (oral, dermal, inhalation), skin and eye irritation, and respiratory tract irritation.

-

Health Hazard: For potential systemic effects, although data is lacking.

Signal Word (Anticipated): Warning

Toxicological Profile (by Analogy)

The toxicological properties of 2-(2-Isobutoxyphenyl)ethanol have not been extensively studied. However, by examining data from related glycol ethers, we can infer potential health effects.

| Toxicological Endpoint | Anticipated Effect | Supporting Evidence from Analogous Compounds |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Glycol ethers can cause lethargy, ataxia, and at higher doses, more severe systemic effects. |

| Skin Irritation | Causes skin irritation. | Many glycol ethers are known to be irritating to the skin upon prolonged or repeated contact.[4] |

| Eye Irritation | Causes serious eye irritation. | Direct contact with glycol ethers can cause significant eye irritation, and in some cases, serious eye damage.[5] |

| Respiratory Irritation | May cause respiratory tract irritation. | Inhalation of vapors or mists can lead to irritation of the nose, throat, and lungs.[3][4] |

| Carcinogenicity | Suspected of causing cancer in some cases. | Some glycol ethers have been shown to be carcinogenic in animal studies, though the relevance to humans is sometimes debated.[3][6] |

| Reproductive Toxicity | May damage fertility or the unborn child. | Certain glycol ethers have demonstrated reproductive and developmental toxicity in animal studies.[3] |

Safe Handling and Storage Protocols

Given the anticipated hazards, a stringent set of handling and storage procedures is mandatory to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield where splashing is a possibility.[5][7]

-

Skin Protection:

-

Respiratory Protection: If working outside of a certified chemical fume hood or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is required.[7][9]

Engineering Controls

-

Ventilation: All work with 2-(2-Isobutoxyphenyl)ethanol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][9]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[2][7]

Storage

-

Containers: Store in tightly closed, properly labeled containers.[9][10]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11][12]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[9][10]

Experimental Workflows and Emergency Procedures

Risk Assessment Workflow

A systematic risk assessment should precede any new experiment involving 2-(2-Isobutoxyphenyl)ethanol.

Caption: Risk assessment workflow for handling 2-(2-Isobutoxyphenyl)ethanol.

Step-by-Step Spill Response Protocol

In the event of a spill, a calm and methodical response is critical to prevent exposure and further contamination.

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated. If the spill is large or in a confined space, evacuate the entire lab and contact emergency services.

-

Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.

-

Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the liquid.[11]

-

Clean: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

All waste materials containing 2-(2-Isobutoxyphenyl)ethanol must be treated as hazardous waste.

-

Containers: Collect all liquid and solid waste in properly labeled, sealed containers.

-

Compatibility: Ensure that waste containers are compatible with the chemical.

-

Regulations: Dispose of all hazardous waste in accordance with all applicable federal, state, and local regulations.

Conclusion

While specific safety data for 2-(2-Isobutoxyphenyl)ethanol is limited, a conservative approach based on the known hazards of structurally similar glycol ethers is essential for ensuring the safety of researchers and drug development professionals. By adhering to the principles of hazard assessment, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, the risks associated with handling this compound can be effectively managed.

References

- Enamine. (n.d.). Safety Data Sheet.

- Kyoto Electronics Manufacturing Co., Ltd. (2025, April 3). Safety Data Sheet: 45% Ethanol Solution.

- Sigma-Aldrich. (2025, September 10). Safety Data Sheet: Ethyl alcohol, Pure.

- Fisher Scientific. (2009, May 21). Safety Data Sheet.

- TCI Chemicals. (2025, October 27). Safety Data Sheet: Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate.

- PPG. (2026, February 3). Safety Data Sheet.

- Ori-McKenney Lab. (2015, May 18). Safety Data Sheet: Ethanol.

- BLD Pharm. (n.d.). 2-(2-Isobutoxyphenyl)ethanol.

- National Industrial Chemicals Notification and Assessment Scheme. (2013, May 17). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment.

- Chemos GmbH&Co.KG. (2020, November 5). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol.

- Centers for Disease Control and Prevention. (n.d.). 2-Butoxyethanol - IDLH.

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Isopropoxyethanol.

- Wikipedia. (n.d.). 2-Butoxyethanol.

- University of California, Santa Barbara. (2012, December 14). Ethanol - Standard Operating Procedure.

- Elchemy. (2025, June 10). How to Minimize the Hazard of Ethanol in Your Chemical Inventory?

Sources

- 1. 1378825-15-0|2-(2-Isobutoxyphenyl)ethanol|BLD Pharm [bldpharm.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. kem.kyoto [kem.kyoto]

- 4. fishersci.com [fishersci.com]

- 5. chemos.de [chemos.de]

- 6. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]

- 10. enterpriseethanol.co.za [enterpriseethanol.co.za]

- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 12. How to Minimize the Hazard of Ethanol in Your Chemical Inventory? - Elchemy [elchemy.com]

Synthesis of 2-(2-Isobutoxyphenyl)ethanol from salicylaldehyde

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(2-Isobutoxyphenyl)ethanol (Target Molecule, TM ) starting from the commercially available salicylaldehyde .

While direct reduction of salicylaldehyde yields salicyl alcohol (a C7 skeleton), the target molecule requires a C1-homologation to extend the side chain to a 2-phenylethanol derivative (C8 skeleton). This guide prioritizes a "High-Fidelity" synthetic route utilizing Wittig Methoxymethylation followed by a telescoped hydrolysis-reduction sequence. This pathway is selected over the classic Darzens condensation or Cyanidation routes due to its superior impurity profile, avoidance of highly toxic reagents (cyanides), and suitability for pharmaceutical intermediate profiling.

Key Applications:

-

Fragment-based drug discovery (linker synthesis).

-

Fragrance chemistry (phenylethanol derivatives).

-

Metabolite synthesis for ADME studies.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary phases: O-Alkylation to install the isobutyl ether, and C1-Homologation to extend the aldehyde carbon to a hydroxyethyl group.

Strategic Disconnection:

-

C–C Bond Formation: The ethyl side chain is constructed via a Wittig reaction using a methoxymethyl ylide, which serves as a masked aldehyde equivalent.

-

C–O Bond Formation: The isobutyl group is installed early via Williamson ether synthesis to leverage the activating nature of the aldehyde during the subsequent Wittig step.

Figure 1: Retrosynthetic logic flow from Target to Salicylaldehyde.

Detailed Experimental Protocols

Phase 1: O-Alkylation of Salicylaldehyde

Objective: Selective alkylation of the phenolic hydroxyl group.

Reagents:

-

Salicylaldehyde (1.0 equiv)

-

Isobutyl Bromide (1.2 equiv)

-

Potassium Carbonate (

, 2.0 equiv, anhydrous) -

Potassium Iodide (KI, 0.1 equiv, catalyst)

-

Solvent: DMF (N,N-Dimethylformamide)

Protocol:

-

Setup: To a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Salicylaldehyde (100 mmol) and anhydrous DMF (200 mL).

-

Deprotonation: Add

(200 mmol) in a single portion. The suspension will turn yellow (phenoxide formation). Stir at room temperature for 15 minutes. -

Addition: Add Potassium Iodide (10 mmol) followed by the dropwise addition of Isobutyl Bromide (120 mmol).

-

Expert Insight: KI generates isobutyl iodide in situ, which is a more reactive electrophile (Finkelstein reaction), significantly accelerating the rate of alkylation for sterically hindered branched alkyl halides.

-

-

Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.7).

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

, filter, and concentrate. -

Result: 2-Isobutoxybenzaldehyde . Pale yellow oil.[1][2] Yield: 85–92%.

Phase 2: C1-Homologation (The Wittig-Hydrolysis-Reduction Sequence)

Objective: Conversion of the aldehyde to the homologous alcohol.[3] This is a "telescoped" process where the unstable phenylacetaldehyde intermediate is reduced immediately.

Reagents:

-

(Methoxymethyl)triphenylphosphonium chloride (1.2 equiv)

-

Potassium tert-butoxide (KOtBu, 1.3 equiv)

-

THF (Tetrahydrofuran, anhydrous)

-

HCl (2M aqueous)

-

Sodium Borohydride (

, 2.0 equiv)

Protocol:

Step A: Wittig Reaction (Enol Ether Formation)

-

Ylide Generation: In a dry flask under Nitrogen, suspend (Methoxymethyl)triphenylphosphonium chloride (60 mmol) in anhydrous THF (150 mL). Cool to 0°C.

-

Base Addition: Add KOtBu (65 mmol) portion-wise. The solution will turn deep red/orange, indicating ylide formation. Stir for 30 minutes at 0°C.

-

Coupling: Add a solution of 2-Isobutoxybenzaldehyde (50 mmol) in THF (20 mL) dropwise.

-

Completion: Allow to warm to room temperature and stir for 2–4 hours.

-

Intermediate Workup: Quench with saturated

. Remove THF under reduced pressure. Extract with diethyl ether, dry, and pass through a short silica plug to remove triphenylphosphine oxide. Isolate the crude Enol Ether (mixture of E/Z isomers).

Step B: Hydrolysis & Reduction (Telescoped)

-

Hydrolysis: Dissolve the crude enol ether in THF (100 mL) and add 2M HCl (30 mL). Heat to mild reflux (60°C) for 1–2 hours.

-

Neutralization: Cool the reaction mixture to 0°C. Carefully neutralize with saturated

until pH ~7-8. -

Reduction: Add Methanol (50 mL) to the mixture to ensure solubility. Add

(100 mmol) portion-wise at 0°C. (Caution: Gas evolution). -

Final Workup: Stir for 1 hour. Quench with water.[11] Extract with Ethyl Acetate.[8][12] Dry over

and concentrate. -

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 7:3).

-

Result: 2-(2-Isobutoxyphenyl)ethanol . Colorless oil.[2] Overall Yield (Steps A+B): 65–75%.

Analytical Validation

The following data points confirm the structural integrity of the synthesized product.

| Technique | Diagnostic Signal | Structural Confirmation |

| 1H NMR | -CH2-OH (Terminal alcohol methylene) | |

| 1H NMR | Ar-CH2- (Benzylic methylene) | |

| 1H NMR | -O-CH2-CH (Isobutyl ether methylene) | |

| 13C NMR | C-OH Carbon | |

| IR | 3350-3450 cm⁻¹ | Broad O-H stretch (Alcohol) |

| IR | No signal @ 1700 cm⁻¹ | Absence of Carbonyl (Complete reduction) |

Process Logic & Safety (Self-Validating Systems)

Pathway Logic Diagram

This diagram illustrates the transformation flow and the critical "Telescoped" step that prevents degradation.

Figure 2: Process workflow emphasizing the in-situ handling of the unstable aldehyde intermediate.

Safety & Troubleshooting

-

Exotherm Control: The addition of

to the aqueous/organic mixture in Step B3 generates hydrogen gas. Ensure adequate venting and slow addition. -

Ylide Sensitivity: The methoxymethyl ylide is moisture-sensitive. Ensure THF is distilled or obtained from a solvent purification system (SPS).

-

Alternative Route Warning: Avoid the "Henry Reaction" (Nitromethane) for this specific target. While it adds the carbon, reducing the nitrostyrene to the alcohol (rather than the amine) requires the Nef reaction, which is harsh and low-yielding for electron-rich aromatics.

References

-

BenchChem. (2025).[12] An In-Depth Technical Guide to the Synthesis of 2-Ethoxybenzaldehyde from Salicylaldehyde. Retrieved from 12

- Context: Validates the Williamson ether synthesis conditions (Step 1)

- Levine, S. G. (1958). A New Synthesis of Phenylacetaldehydes. Journal of the American Chemical Society, 80(23), 6150-6151. Context: The foundational method for using (methoxymethyl)triphenylphosphonium chloride to homologate benzaldehydes to phenylacetaldehydes (Step 2).

-

ChemGuide. (2025). Reduction of Carboxylic Acids and Aldehydes. Retrieved from 10

- Context: General procedures for hydride reductions of carbonyls to alcohols (Step 3).

-

BLD Pharm. (n.d.). 2-(2-Isobutoxyphenyl)ethanol Product Entry. Retrieved from 13

- Context: Confirmation of the target molecule's existence and commercial relevance as a reference standard.

Sources

- 1. Salicylaldehyde - Wikipedia [en.wikipedia.org]

- 2. Salicylaldehyde [chemeurope.com]

- 3. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]

- 4. quora.com [quora.com]

- 5. CN117164444B - Synthesis method of salicylaldehyde - Google Patents [patents.google.com]

- 6. quora.com [quora.com]

- 7. CN103724171A - Preparation method of 2-ethoxybenzaldehyde - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Process for the preparation of hydroxybenzaldehydes - Patent 0074272 [data.epo.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones via the Adler–Becker Reaction in a Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 1378825-15-0|2-(2-Isobutoxyphenyl)ethanol|BLD Pharm [bldpharm.com]

Protocol for Selective O-alkylation of 2-(2-hydroxyethyl)phenol with Isobutyl Bromide

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the selective O-alkylation of the phenolic hydroxyl group in 2-(2-hydroxyethyl)phenol using isobutyl bromide. The synthesis is based on the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1][2] This guide details the reaction mechanism, offers two distinct experimental protocols (a standard method using potassium carbonate and an alternative using sodium hydride for specific applications), and provides in-depth troubleshooting and characterization guidelines. The content is designed for researchers, scientists, and drug development professionals requiring a reliable method to synthesize 2-(2-(isobutoxy)ethyl)phenol, a valuable intermediate in organic synthesis.

Introduction and Scientific Background

The O-alkylation of phenols is a cornerstone transformation in organic chemistry, particularly in the synthesis of pharmaceuticals and other fine chemicals. The Williamson ether synthesis, which proceeds via an Sₙ2 mechanism, remains the most prevalent method for this purpose.[1][3] The reaction involves the deprotonation of an alcohol or phenol to form a potent nucleophile (an alkoxide or phenoxide), which subsequently displaces a halide from an alkylating agent to form the desired ether.[4]

The substrate of interest, 2-(2-hydroxyethyl)phenol, possesses two distinct hydroxyl groups: a phenolic (aromatic) and a primary aliphatic (alcoholic) group. The phenolic proton is significantly more acidic than the alcoholic proton, allowing for selective deprotonation and subsequent alkylation under controlled basic conditions. This protocol is optimized to favor the formation of the O-alkylated product at the phenolic position.

The choice of alkylating agent is critical. Primary alkyl halides, such as isobutyl bromide, are ideal for the Williamson synthesis as they are highly susceptible to Sₙ2 attack and less prone to the competing E2 elimination side reaction that can dominate with secondary or tertiary halides.[5][6]

Reaction Mechanism and Key Considerations

The reaction proceeds in two fundamental steps:

-

Deprotonation: A base abstracts the acidic phenolic proton from 2-(2-hydroxyethyl)phenol (1) to form the corresponding phenoxide ion (2). The choice of base is critical; moderately strong bases like potassium carbonate (K₂CO₃) are sufficient to deprotonate the phenol without significantly affecting the less acidic aliphatic alcohol.[7]

-

Nucleophilic Substitution (Sₙ2): The resulting phenoxide (2) acts as a nucleophile, attacking the primary carbon of isobutyl bromide (3). This occurs via a concerted, backside attack, displacing the bromide ion and forming the target ether, 2-(2-(isobutoxy)ethyl)phenol (4).[3]

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this transformation. It is strong enough to deprotonate the acidic phenol but generally not strong enough to deprotonate the aliphatic alcohol, ensuring high selectivity. Stronger bases like sodium hydride (NaH) can be used but increase the risk of di-alkylation and require strictly anhydrous conditions.[5][8]

-

Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are preferred. These solvents effectively solvate the cation (e.g., K⁺) without strongly hydrogen-bonding to the phenoxide nucleophile, thus maximizing its reactivity.[9] Protic solvents can solvate the phenoxide, reducing its nucleophilicity and potentially favoring undesired C-alkylation.[9]

-

Phase-Transfer Catalysis (PTC): For reactions that are slow or require a biphasic system, a phase-transfer catalyst like Tetrabutylammonium Bromide (TBAB) can be employed. The quaternary ammonium salt shuttles the phenoxide from the solid or aqueous phase into the organic phase, accelerating the reaction.[10][11]

Materials and Equipment

Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Safety Precautions |

| 2-(2-Hydroxyethyl)phenol | C₈H₁₀O₂ | 138.16 | 7768-28-7 | Harmful if swallowed, causes serious eye damage.[12][13] |

| Isobutyl Bromide | C₄H₉Br | 137.02 | 78-77-3 | Highly flammable liquid and vapor. Causes skin, eye, and respiratory irritation.[14][15][16] |

| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Causes serious eye and skin irritation. May cause respiratory irritation.[17][18][19] |

| Sodium Hydride (60% in oil) | NaH | 24.00 | 7646-69-7 | In contact with water, releases flammable gases which may ignite spontaneously. Causes severe skin burns.[20][21][22] |

| Tetrabutylammonium Bromide | C₁₆H₃₆BrN | 322.37 | 1643-19-2 | Harmful if swallowed. Causes skin and eye irritation.[23][24][25] |

| Acetonitrile (Anhydrous) | CH₃CN | 41.05 | 75-05-8 | Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. |

| N,N-Dimethylformamide (Anhydrous) | C₃H₇NO | 73.09 | 68-12-2 | Flammable liquid. Harmful in contact with skin or if inhaled. May damage the unborn child. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Highly flammable liquid and vapor. Causes serious eye irritation. |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. |

| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | 7487-88-9 | Not classified as hazardous, but handle with care. |

Equipment

-

Round-bottom flasks (50 mL, 100 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Heating mantle or oil bath with temperature control

-

Nitrogen or Argon gas inlet

-

Glass funnel and filter paper

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[26][27]

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate PPE at all times. Isobutyl bromide is a lachrymator; handle with care.[28] Sodium hydride reacts violently with water; ensure all glassware is scrupulously dry.[8]

Protocol A: Standard Procedure with Potassium Carbonate

This is the recommended general-purpose method due to its safety and high selectivity.

-

Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-(2-hydroxyethyl)phenol (1.00 g, 7.24 mmol, 1.0 equiv.).

-

Add anhydrous acetonitrile (30 mL) followed by powdered anhydrous potassium carbonate (2.00 g, 14.5 mmol, 2.0 equiv.).

-

If using a phase-transfer catalyst, add tetrabutylammonium bromide (TBAB) (0.23 g, 0.72 mmol, 0.1 equiv.).

-

Reagent Addition: Add isobutyl bromide (1.19 g, 0.94 mL, 8.69 mmol, 1.2 equiv.) to the stirring suspension at room temperature.[29]

-

Reaction: Heat the mixture to 60-70 °C under a nitrogen atmosphere and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the solid K₂CO₃ and KBr salts through a pad of celite, washing the filter cake with ethyl acetate (2 x 10 mL).

-

Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the crude residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

Protocol B: Alternative Procedure with Sodium Hydride

This method is suitable for less reactive substrates but requires strict anhydrous conditions.

-

Reaction Setup: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a stir bar, nitrogen inlet, and thermometer, add sodium hydride (60% dispersion in mineral oil, 0.35 g, 8.69 mmol, 1.2 equiv.).

-

Wash the NaH with anhydrous hexanes (3 x 5 mL) under an inert atmosphere to remove the mineral oil.

-

Add anhydrous DMF (20 mL) to the flask. Cool the suspension to 0 °C in an ice bath.

-

Phenoxide Formation: Dissolve 2-(2-hydroxyethyl)phenol (1.00 g, 7.24 mmol, 1.0 equiv.) in anhydrous DMF (10 mL). Add this solution dropwise to the stirred NaH suspension over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Reagent Addition: Cool the mixture back to 0 °C and add isobutyl bromide (1.19 g, 0.94 mL, 8.69 mmol, 1.2 equiv.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC.

-

Workup: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water (5 mL).

-

Transfer the mixture to a separatory funnel and add water (20 mL) and ethyl acetate (30 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with water (3 x 20 mL) to remove DMF, followed by brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

Purification and Characterization

The crude product is typically a pale yellow oil. Purification is achieved via flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is effective.

-

Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(2-(isobutoxy)ethyl)phenol as a colorless to pale yellow oil.

Expected Analytical Data

| Analysis | Expected Result for 2-(2-(isobutoxy)ethyl)phenol (C₁₂H₁₈O₂) |

| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.15 (m, 2H, Ar-H), 6.90 (m, 2H, Ar-H), 4.90 (s, 1H, -OH), 3.85 (t, 2H, Ar-O-CH₂), 3.40 (d, 2H, O-CH₂-CH(CH₃)₂), 3.00 (t, 2H, Ar-CH₂), 2.05 (m, 1H, CH(CH₃)₂), 1.00 (d, 6H, CH(CH₃)₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 156.0, 131.0, 128.5, 127.0, 121.0, 116.0, 75.0, 68.0, 36.0, 28.5, 19.5 |

| Mass Spec (ESI+) | m/z: 195.13 [M+H]⁺, 217.11 [M+Na]⁺ |

| Yield | 75-90% (Protocol A), 80-95% (Protocol B) |

Troubleshooting Guide

Low yields or the presence of impurities are common challenges. This guide provides a systematic approach to resolving them.

Conclusion

The protocols described provide a robust and reproducible method for the selective O-alkylation of 2-(2-hydroxyethyl)phenol. By carefully selecting the base, solvent, and reaction conditions, high yields of the desired ether can be achieved while minimizing common side reactions. The standard potassium carbonate method offers a balance of efficiency and safety, making it suitable for most applications. The troubleshooting guide and detailed characterization data serve as valuable resources for researchers to optimize and validate their synthetic results, facilitating the advancement of drug discovery and development programs.

References

-

American Elements. Potassium carbonate - Safety Data Sheet. [Link][17]

-

Loba Chemie. Isobutyl Bromide - Material Safety Data Sheet (MSDS). [Link][26]

-

PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. [Link][9]

-

Semantic Scholar. Selective O-alkylation of Phenol Using Dimethyl Ether. [Link][30]

-

ASHTA Chemicals. SAFETY DATA SHEET Potassium Carbonate, Anhydrous. [Link][18]

-

HiMedia Laboratories Pvt. Ltd. Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. [Link][20]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Potassium carbonate. [Link][19]

-

Carolina Biological Supply Company. Safety Data Sheet: Sodium hydride, 60% dispersion in mineral oil. [Link][21]

-

Armand Products. SAFETY DATA SHEET LIQUID POTASSIUM CARBONATE. [Link][32]

-

Carl ROTH. Safety Data Sheet: Tetrabutylammonium bromide. [Link][23]

-

Vapourtec. Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. [Link][10]

-

ResearchGate. The scope of the O‐alkylation reaction. [Link][33]

-

Google Patents. Purification of alkylated phenols by melt crystallization. [34]

-

Google Patents. PROCESS FOR THE O-ALKYLATION OF PHENOLS. [35]

-

Journal of the American Chemical Society. Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. [Link][11]

-

Möller Chemie. Safety data sheet - Tetrabutylammonium bromide (TBAB). [Link][36]

-

MDPI. Selective O-alkylation of Phenol Using Dimethyl Ether. [Link][38]

-

ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link][39]

-

Chemistry LibreTexts. 10.6: Williamson Ether Synthesis. [Link][6]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link][4]

-

Google Patents. Separation and recovery of alkylated phenols. [40]

-

ReactionFlash. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link][7]

-

Academia.edu. Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method. [Link][41]

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. alkalimetals.com [alkalimetals.com]

- 9. pharmaxchange.info [pharmaxchange.info]

- 10. vapourtec.com [vapourtec.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-(2-Hydroxyethyl)phenol | C8H10O2 | CID 82200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. dept.harpercollege.edu [dept.harpercollege.edu]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. chembk.com [chembk.com]

- 17. dcfinechemicals.com [dcfinechemicals.com]

- 18. ineos.com [ineos.com]

- 19. chemos.de [chemos.de]

- 20. chemscience.com [chemscience.com]

- 21. dcfinechemicals.com [dcfinechemicals.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. carlroth.com:443 [carlroth.com:443]

- 24. echemi.com [echemi.com]

- 25. aksci.com [aksci.com]

- 26. chemicalbull.com [chemicalbull.com]

- 27. redox.com [redox.com]

- 28. Isobutyl bromide(78-77-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 31. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 32. armandproducts.com [armandproducts.com]

- 33. researchgate.net [researchgate.net]

- 34. WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]

- 35. DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS - Google Patents [patents.google.com]

- 36. moellerchemie.com [moellerchemie.com]

- 37. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 38. mdpi.com [mdpi.com]

- 39. researchgate.net [researchgate.net]

- 40. US4547596A - Separation and recovery of alkylated phenols - Google Patents [patents.google.com]

- 41. (PDF) Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method [academia.edu]

Application Note: Reduction of 2-(2-isobutoxyphenyl)acetic acid to Ethanol Derivatives

Executive Summary

This application note details the reduction of 2-(2-isobutoxyphenyl)acetic acid to 2-(2-isobutoxyphenyl)ethanol . This transformation is a critical step in the synthesis of Volinanserin (MDL-100,907) , a selective 5-HT2A receptor antagonist used in neuropharmacology research.

While Lithium Aluminum Hydride (

-

Borane-THF (

): The "Gold Standard" for chemoselectivity and ease of purification in research settings. -

Mixed Anhydride /

: A scalable, cost-effective "Process Route" that avoids boron by-products and utilizes safer reagents.

Chemical Context & Strategic Analysis

The Target Transformation

The objective is the chemoselective reduction of the carboxylic acid moiety to a primary alcohol without affecting the isobutoxy ether linkage on the phenyl ring.

-

Starting Material: 2-(2-isobutoxyphenyl)acetic acid

-

Product: 2-(2-isobutoxyphenyl)ethanol

-

Challenge: The ortho-substitution (2-position) creates steric bulk, potentially slowing reaction kinetics compared to para-substituted isomers. The ether linkage is stable to hydride reduction but requires acid-free conditions during workup to prevent cleavage.

Pathway Visualization

The following diagram illustrates the reaction pathway and the mechanistic divergence between the two recommended methods.

Figure 1: Mechanistic divergence between Borane reduction (Method A) and Mixed Anhydride reduction (Method B).

Method Selection Guide

Select the protocol that best fits your operational scale and safety constraints.

| Feature | Method A: Borane-THF ( | Method B: Mixed Anhydride / |

| Primary Mechanism | Electrophilic reduction (highly selective for -COOH) | Nucleophilic reduction of activated ester |

| Scale Suitability | Milligram to Gram scale (<50g) | Gram to Kilogram scale (>50g) |

| Reaction Time | Fast (1–3 hours) | Moderate (3–6 hours) |

| Safety Profile | Caution: | Safer: Avoids pyrophoric hydrides; uses standard reagents. |

| Cost | High (Borane reagents are expensive) | Low ( |

| Workup | Methanol quench (borate removal) | Aqueous extraction |

Detailed Protocols

Protocol A: Borane-THF Reduction (Laboratory Standard)

Recommended for rapid synthesis of analytical standards or small batches.

Reagents:

-

2-(2-isobutoxyphenyl)acetic acid (1.0 equiv)

-

Borane-THF complex (1.0 M solution, 1.2–1.5 equiv)

-

Anhydrous THF (Solvent)[1]

-

Methanol (Quenching agent)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen/argon inlet.

-

Dissolution: Dissolve 2-(2-isobutoxyphenyl)acetic acid in anhydrous THF (approx. 5 mL per mmol of substrate). Cool the solution to 0°C in an ice bath.

-

Addition: Transfer the Borane-THF solution to the addition funnel via cannula. Add dropwise to the reaction flask over 20 minutes. Note: Gas evolution (

) will occur. -

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–3 hours. Monitor via TLC (System: 30% EtOAc/Hexanes) or HPLC.

-

Quench (Critical): Cool the flask back to 0°C. Slowly add Methanol (excess) dropwise. Vigorous bubbling will occur as the boron complex breaks down.

-

Reflux: Stir for 30 minutes at RT, then heat to reflux for 1 hour to break down stable borate-alcohol complexes.

-

Isolation: Concentrate the solvent in vacuo. Co-evaporate with methanol (3x) to remove trimethyl borate (

) as a volatile azeotrope. -

Purification: The residue is typically pure enough for next steps. If necessary, purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Mixed Anhydride Reduction (Scalable Route)

Recommended for larger batches to avoid the cost and hazards of Borane.

Reagents:

-

2-(2-isobutoxyphenyl)acetic acid (1.0 equiv)

-

Isobutyl Chloroformate (IBCF) (1.1 equiv)

-

N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 equiv)

-

Sodium Borohydride (

) (2.0 equiv) -

Solvents: THF (anhydrous), Water.

Step-by-Step Procedure:

-

Activation: In a dried flask under nitrogen, dissolve the starting acid and NMM in anhydrous THF. Cool to -10°C to -5°C (Salt-ice bath).

-

Anhydride Formation: Add Isobutyl Chloroformate dropwise, maintaining the temperature below 0°C. Stir for 30 minutes. A white precipitate (NMM·HCl salts) will form.

-

Reduction Preparation: In a separate beaker, dissolve

in water (minimal volume) or use solid-

Alternative (Safer): Filter off the amine salts rapidly under inert gas, then add the filtrate to a solution of

in water/THF at 0°C.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

-

Workup: Quench with 1M HCl (carefully, to pH 5-6) or saturated

. Extract with Ethyl Acetate (3x). -

Wash: Wash combined organics with brine, dry over

, and concentrate.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the product using these checkpoints:

-

TLC: The product (alcohol) will have a significantly lower

value than the starting material (acid) but higher than the baseline. -

IR Spectroscopy:

-

Disappearance: Broad -COOH peak (2500–3000

) and Carbonyl stretch (~1710 -

Appearance: Broad -OH stretch (3300–3400

).

-

-

1H-NMR (CDCl3, 400 MHz):

-

Look for the triplet corresponding to

around -

The methylene protons adjacent to the phenyl ring (

) will shift upfield compared to the acid precursor.

-

Safety & Troubleshooting

Process Safety Diagram

Figure 2: Safety and Troubleshooting Logic Flow for Reduction Workups.

Critical Hazards

-

Diborane (

): In Method A, if Borane-THF is heated or concentrated too much, it can release toxic/pyrophoric diborane gas. Always keep the system under nitrogen. -

Hydrogen Gas: Both methods release

. Ensure adequate ventilation.

References

-

Brown, H. C., & Heim, P. (1973). Selective Reductions. XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. Journal of Organic Chemistry.

-

Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride. Journal of Organic Chemistry.

-

Keck, P. E., et al. (2018). Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor antagonist M100907 (Volinanserin).[2] Bioorganic & Medicinal Chemistry Letters.

-

BenchChem. (2025).[3][4] Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. BenchChem Application Notes.

-

Common Organic Chemistry. (2025). Borane-THF (BH3-THF) Reduction Protocols.[5] Common Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

Reaction conditions for Friedel-Crafts hydroxyethylation of isobutoxybenzene

Executive Summary

This application note details the protocol for the Friedel-Crafts hydroxyethylation of isobutoxybenzene (isobutyl phenyl ether) to synthesize 2-(4-isobutoxyphenyl)ethanol (also known as 4-isobutoxyphenethyl alcohol).[1] This transformation is a critical C-C bond-forming step, often utilized in the synthesis of beta-blocker intermediates (e.g., structural analogs of Metoprolol) and liquid crystal precursors.[1]

The direct hydroxyethylation using ethylene oxide (EO) and aluminum chloride (

Reaction Mechanism & Strategic Analysis

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) .[2] Unlike standard alkylations using alkyl halides, the use of an epoxide (ethylene oxide) requires specific mechanistic considerations:

-

Activation: The Lewis acid (

) coordinates with the epoxide oxygen, weakening the C-O bond and generating a highly reactive electrophilic complex. -

Regioselectivity: The isobutoxy group (

) is a strong activator and an ortho/para director.[1] Due to the significant steric bulk of the isobutyl group, the para position is kinetically favored (>95% selectivity). -

Stoichiometry Trap: The product contains a primary alcohol which acts as a Lewis base. The generated alcohol will complex with

. Therefore, stoichiometric (not catalytic) amounts of Lewis acid are required to drive the reaction to completion.

Pathway Visualization

Figure 1: Mechanistic pathway of AlCl3-mediated hydroxyethylation, highlighting the critical intermediate and potential polymerization side-reaction.[1]

Critical Reaction Parameters

The following parameters are non-negotiable for ensuring high yield and safety.

| Parameter | Recommended Condition | Scientific Rationale |

| Temperature | -10°C to 0°C | Higher temperatures (>5°C) promote the polymerization of ethylene oxide (PEG formation) and polyalkylation of the ring.[1] |

| Catalyst Loading | 1.1 – 1.3 equiv | The product alcohol complexes 1 equivalent of |

| Solvent | Dichloromethane (DCM) | Provides excellent solubility for the organic substrate and adequate suspension for |

| Addition Mode | EO Gas sparging or Slow liquid addition | EO must be the limiting reagent locally to prevent self-polymerization.[1] |

| Quenching | Ice/HCl (Slow) | The aluminum alkoxide intermediate hydrolysis is highly exothermic. |

Experimental Protocol: Direct Hydroxyethylation

Safety Warning: Ethylene Oxide (EO) is a known carcinogen and highly flammable.[1] All operations must be performed in a well-ventilated fume hood.[1] Use a scrubber for exhaust gases.[1]

Materials:

-

Isobutoxybenzene (15.0 g, 100 mmol)[1]

-

Aluminum Chloride (

), anhydrous (16.0 g, 120 mmol)[1] -

Ethylene Oxide (4.8 g, 110 mmol) [Or equivalent volume of 2-3M solution in DCM]

-

Dichloromethane (DCM), anhydrous (150 mL)[1]

-

HCl (2M) for quenching.[1]

Step-by-Step Methodology:

-

Catalyst Suspension:

-

Flame-dry a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and gas inlet adapter (or dropping funnel if using EO solution).

-

Under nitrogen atmosphere, charge the flask with anhydrous DCM (100 mL).

-

Add

(16.0 g) in one portion. Cool the suspension to -10°C using an ice/salt/acetone bath.

-

-

Substrate Addition:

-

Dissolve isobutoxybenzene (15.0 g) in DCM (20 mL).

-

Add this solution dropwise to the

suspension over 15 minutes. The mixture may darken; maintain temperature below -5°C.

-

-

Hydroxyethylation (The Critical Step):

-

Option A (EO Gas): Slowly bubble EO gas into the reaction mixture through a glass frit. Control the rate so the temperature does not exceed 0°C.

-

Option B (EO Solution - Recommended for Lab Scale): Add the pre-cooled solution of EO in DCM dropwise over 45–60 minutes.[1]

-

Insight: Slow addition is crucial. If EO accumulates unreacted, a "runaway" exotherm can occur once initiation starts.

-

-

Reaction Maintenance:

-

Quenching & Work-up:

-

Caution: Pour the reaction mixture slowly onto a stirred mixture of 200g ice and 50 mL conc. HCl. Evolution of HCl gas and heat will occur.

-

Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 50 mL).

-

Wash combined organics with Brine (100 mL), then sat.

(to remove acid traces).[1] -

Dry over anhydrous

and concentrate under reduced pressure.

-

-

Purification:

-

The crude oil typically contains 70-80% product, 10% unreacted starting material, and oligomers.

-

Purify via vacuum distillation (bp approx. 140-150°C at 2 mmHg) or column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).[1]

-

Alternative "Process-Safe" Protocol

If handling Ethylene Oxide is prohibited due to safety regulations, the Chloromethylation/Cyanation route or Ethylene Carbonate route is recommended.

Method B: Ethylene Carbonate (The "Green" Alternative)

Ethylene carbonate can act as a hydroxyethylating agent, often requiring milder Lewis acids or zeolites, though yields with

-

Modification: Replace EO with Ethylene Carbonate (1.2 equiv) .

-

Conditions: Requires reflux in DCM or slightly higher temperatures (40°C) as the carbonate is less reactive than the epoxide.

is released as a byproduct.[1]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Polymerization of EO | Reduce temperature to -10°C; Decrease EO addition rate. |

| High Polarity "Tar" | Polyalkylation | Reduce Catalyst loading to 1.05 equiv; Ensure vigorous stirring. |

| Recovered Starting Material | Catalyst Deactivation | Ensure |

| Ortho-Isomer Presence | Temperature too high | Strictly maintain < 0°C to maximize steric control. |

References

-

Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Vol. II, Alkylation and Related Reactions. Wiley-Interscience.[1][4] (The definitive source on F-C chemistry mechanisms).

-

Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.[4][5] (Section on Friedel-Crafts Alkylation with Epoxides).

-

Schaarschmidt, A., et al. (1925). "Über die Einwirkung von Äthylenoxyd auf Benzol in Gegenwart von Aluminiumchlorid". Berichte der deutschen chemischen Gesellschaft, 58(8), 1913-1914.[1] Link (The foundational paper for benzene hydroxyethylation).[1]

-

Kirk-Othmer. (2000).[1] Encyclopedia of Chemical Technology. "Friedel-Crafts Reactions". Wiley.[4] (Industrial context for alkylation).

-

US Patent 4,233,221. (1980).[1] "Ethylene carbonate process".[6][7] (Context for alternative hydroxyethylation reagents). Link

Disclaimer: This protocol involves hazardous chemicals (Ethylene Oxide, Aluminum Chloride).[1] It is intended for use by qualified personnel only. Always consult the Safety Data Sheet (SDS) before handling.

Sources

- 1. CAS 40150-92-3: 1-(4-Isobutylphenyl)ethanol | CymitQuimica [cymitquimica.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 6. US4233221A - Ethylene carbonate process - Google Patents [patents.google.com]

- 7. Synthesis of Ethylene carbonate_Chemicalbook [chemicalbook.com]

Technical Support Center: Crystallization Methods for 2-(2-Isobutoxyphenyl)ethanol Intermediates

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of 2-(2-isobutoxyphenyl)ethanol and its related intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this critical structural motif. Our focus is on elucidating the causality behind experimental choices to empower you to develop robust, scalable, and reproducible crystallization processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the crystallization of aromatic alcohols and ethers, with a specific focus on the isobutoxyphenyl moiety.

Q1: What are the primary challenges in crystallizing intermediates like 2-(2-Isobutoxyphenyl)ethanol?

A1: The primary challenges stem from the molecule's structural features: a flexible isobutoxy group, a hydroxyl group capable of hydrogen bonding, and an aromatic ring. These can lead to several issues:

-

Oiling Out: The compound may separate from the solution as a liquid (an oil) rather than a solid, especially if it has a low melting point or if significant impurities are present which depress the melting point.[1][2]

-

Polymorphism: Like many pharmaceutical compounds, these intermediates can potentially exist in multiple crystalline forms (polymorphs), each with different physical properties like solubility and stability.[3] Uncontrolled crystallization can lead to inconsistent or undesired polymorphic forms.

-

Solvent Selection: The molecule has both polar (hydroxyl) and non-polar (isobutoxy, phenyl) regions, making the choice of an ideal single solvent challenging. Often, a mixed solvent system is required to achieve the desired solubility profile (high solubility in hot solvent, low solubility in cold).[4]

Q2: How do I approach solvent selection for a new intermediate in this class?

A2: A systematic approach is crucial. Start with theoretical principles and move to empirical screening.

-

"Like Dissolves Like": The hydroxyl group suggests solubility in protic solvents (alcohols), while the isobutoxyphenyl group suggests solubility in ethers, esters, or aromatic solvents.[4]

-

Ideal Solubility Curve: The goal is to find a solvent or solvent system that dissolves the compound completely at an elevated temperature but in which the compound has low solubility at room temperature or below. This differential is the driving force for high-yield crystallization.[5]

-

Screening: Use small-scale (vial-level) experiments to test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, heptane).[6] Observe which solvents dissolve the compound when hot and allow it to precipitate upon cooling.

-

Anti-Solvent Strategy: If the compound is highly soluble in one solvent (e.g., ethanol, acetone), an anti-solvent (in which the compound is insoluble, e.g., water, heptane) can be added to induce crystallization.[7][8] This is a very common and powerful technique.

Q3: What is polymorphism and why is it critical for my drug development process?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. Different polymorphs are, in effect, different solid-state materials, even though the chemical composition is identical. This is critical because polymorphs can have different:

-

Solubility and Bioavailability: A more soluble form may lead to better drug absorption.

-

Stability: A metastable form might convert to a more stable form over time, which can affect shelf-life and therapeutic efficacy.[9]

-

Processability: Properties like crystal shape (e.g., needles vs. plates) can dramatically impact filtration, drying, and formulation steps.

Controlling polymorphism is not just a matter of purity, but of ensuring consistent product performance and meeting regulatory requirements. Seeding with a known, desired crystal form is a primary method for controlling the polymorphic outcome.[10][11]

Section 2: Experimental Protocols

The following protocols are generalized starting points for developing a crystallization process for 2-(2-isobutoxyphenyl)ethanol or its acidic precursors (e.g., 2-(2-isobutoxyphenyl)acetic acid). Always perform initial trials on a small scale.

Protocol 1: Cooling Crystallization from a Single Solvent (Ethanol)

This method is suitable when a single solvent with a steep temperature-dependent solubility profile is identified. Ethanol is often a good starting point for compounds with hydroxyl groups.[12][13]

Methodology:

-

Dissolution: In an appropriately sized Erlenmeyer flask, add the crude intermediate. Add a magnetic stir bar.

-

Add a minimal amount of ethanol. Begin heating the mixture to near boiling (approx. 75-78°C) with gentle stirring.

-

Continue adding ethanol in small portions until the solid is completely dissolved. Rationale: Using the minimum amount of hot solvent is key to maximizing yield, as any excess solvent will retain dissolved product upon cooling.[5]

-

Hot Filtration (Optional): If insoluble impurities are observed, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

-

Cooling & Crystallization: Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature. Rationale: Slow cooling promotes the growth of larger, purer crystals. Rapid cooling can cause the compound to precipitate as a fine powder or oil out.[5]

-

Secondary Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol. Rationale: The cold solvent removes residual soluble impurities from the crystal surfaces without dissolving a significant amount of the product.[14]

-

Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization (Acetone/Water)

This method is highly effective for compounds that are very soluble in a given organic solvent. The addition of an anti-solvent reduces the solubility of the compound in the mixture, inducing crystallization.[8][15]

Methodology:

-

Dissolution: Dissolve the crude intermediate in the minimum amount of acetone required for complete dissolution at room temperature or slightly above (e.g., 30-40°C).

-

Anti-Solvent Addition: While stirring the solution, add water (the anti-solvent) dropwise. Continue adding water until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.

-

Re-dissolution: Gently warm the turbid solution just until it becomes clear again. Rationale: This ensures the system is at the saturation point at an elevated temperature, setting the stage for controlled crystallization upon cooling.

-

Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

-

Seeding (Recommended): If crystallization does not begin spontaneously shortly after cooling starts, add a few seed crystals of the pure compound to induce nucleation.[6]

-

Secondary Cooling & Isolation: Once at room temperature, cool the flask in an ice bath and then collect, wash (with a cold acetone/water mixture), and dry the crystals as described in Protocol 1.

Section 3: Troubleshooting Guide

Problem: My intermediate is "oiling out" instead of crystallizing.

-

Q: What is happening?

-

A: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a super-saturated liquid instead of a solid crystal. This often happens when the supersaturation level is too high, or when the temperature of the solution is higher than the melting point of the solute (which can be significantly depressed by impurities).[5] The resulting oil can trap impurities and rarely solidifies into a pure crystalline product.

-

-

Q: How can I prevent or fix it?

-

A: The key is to control the rate at which supersaturation is generated.[6]

-

Reduce Cooling Rate: Cool the solution much more slowly. Use a Dewar flask or a temperature-controlled water bath to ramp down the temperature over several hours.[6]

-

Increase Solvent Volume: The solution may be too concentrated. Re-heat the mixture until clear, add more of the primary solvent (10-20% more), and attempt the cooling process again.[1]

-

Lower the Dissolution Temperature: Try to dissolve the compound at a lower temperature, which will also be the starting point for cooling. This reduces the thermal gradient.

-

Use Seeding: Add seed crystals at a temperature just below the saturation point. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation, preventing the system from reaching the high supersaturation where oiling occurs.[6][11]

-

Change Solvents: The solvent may be a poor choice. Try a more viscous solvent or a solvent system where the compound's solubility is lower, requiring less drastic temperature changes.

-

-

Problem: No crystals have formed, even after cooling in an ice bath.

-

Q: What is the likely cause?

-

A: The solution is likely not supersaturated, meaning too much solvent was used initially.[5] The concentration of your compound is below its solubility limit even at low temperatures.

-

-

Q: What are the corrective actions?

-

A:

-

Induce Nucleation: First, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches can provide nucleation sites. Adding a "seed" crystal of the pure compound is also a highly effective method.

-

Reduce Solvent Volume: If scratching or seeding fails, gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume). Then, allow the more concentrated solution to cool again.[1]

-

Add an Anti-Solvent: If you are using a solvent like ethanol or acetone, you can try slowly adding an anti-solvent (like water or heptane) dropwise at room temperature until turbidity appears, then proceed with cooling.[7]

-

-

Problem: My crystallization yield is very low (<50%).

-

Q: Why is my yield so low?

-

A: Several factors could be at play:

-

Excess Solvent: This is the most common cause. Too much product remains dissolved in the mother liquor after filtration.[1]

-

Incomplete Crystallization: Insufficient cooling time or temperature.

-

Premature Crystallization: If using hot filtration, the product may have crystallized on the filter paper.

-

Washing Losses: Washing the collected crystals with too much solvent or with a solvent that was not cold enough.

-

-

-

Q: How can I improve the yield?

-

A:

-

Optimize Solvent Volume: Carefully repeat the crystallization using the absolute minimum amount of hot solvent needed to dissolve the crude material.

-

Maximize Cooling: Ensure the solution is cooled in an ice-water bath for an adequate amount of time (e.g., 30-60 minutes).

-

Recover from Mother Liquor: You can often recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure.

-

Refine Washing Technique: Use only a minimal amount of ice-cold solvent for washing the filter cake.

-

-

Section 4: Visualization & Data

Troubleshooting Workflow for "Oiling Out"

The following diagram outlines the decision-making process when encountering an oiling out event during crystallization.

Caption: Decision tree for troubleshooting the "oiling out" phenomenon.

Table 1: Common Solvents for Crystallization of Aromatic Alcohols & Ethers

This table provides a starting point for solvent screening. The choice depends on balancing solubility, boiling point (for ease of removal), and safety. Mixed solvent systems (e.g., Ethanol/Water, Toluene/Heptane) are often highly effective.[16][17]

| Solvent | Class | Boiling Point (°C) | Polarity | Comments |

| Ethanol | Protic, Polar | 78 | High | Good for dissolving compounds with H-bond donors/acceptors. Often used with water as an anti-solvent.[12] |

| Isopropanol (IPA) | Protic, Polar | 82 | High | Similar to ethanol, but slightly less polar and higher boiling. |

| Acetone | Aprotic, Polar | 56 | High | Strong solvent, often requires an anti-solvent. Low boiling point makes for easy removal.[18] |

| Ethyl Acetate | Aprotic, Mid-Polarity | 77 | Medium | Good general-purpose solvent, balances polarity well.[13] |

| Toluene | Aromatic, Non-Polar | 111 | Low | Good for dissolving non-polar aromatic compounds. Often used with heptane/hexane as an anti-solvent. |

| Heptane/Hexane | Aliphatic, Non-Polar | 98 / 69 | Very Low | Typically used as anti-solvents or for washing final products.[4] |

| Water | Protic, Very Polar | 100 | Very High | Primarily used as an anti-solvent for organic-soluble compounds.[7] |

Section 5: References

-

Google Patents. (2011). US20110282069A1 - High-purity febuxostat and the method for preparation. Retrieved February 24, 2026, from

-

Google Patents. (n.d.). CN108358866B - Preparation method of febuxostat intermediate and application of.... Retrieved February 24, 2026, from

-

INCDTIM. (n.d.). Crystallization process development of Febuxostat most stable polymorph and of a soluble salt thereof. Retrieved February 24, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 24, 2026, from [Link]

-

Kristallisationslabor. (n.d.). Antisolvent Crystallization. Retrieved February 24, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Retrieved February 24, 2026, from [Link]

-

New Drug Approvals. (2016, July 11). Febuxostat. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2017, March 13). A simple and reproducible crystallization method for the preparation of 2-(3- cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (febuxostat) polymorphic form-B via acetic acid solvate. Retrieved February 24, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 24, 2026, from [Link]

-

University of Luxembourg. (n.d.). Guide for crystallization. Retrieved February 24, 2026, from [Link]

-

Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved February 24, 2026, from [Link]

-

ACS Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2024, July 7). (PDF) Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2021, March 12). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. Retrieved February 24, 2026, from [Link]

-

International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved February 24, 2026, from [Link]

-

Journal of Chemical Engineering Research Updates. (2024, August 29). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Retrieved February 24, 2026, from [Link]

-

Google Patents. (n.d.). US8148542B2 - Method for producing crystal polymorphs of 2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid. Retrieved February 24, 2026, from

-

MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved February 24, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]

- 3. pim.itim-cj.ro [pim.itim-cj.ro]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. US8148542B2 - Method for producing crystal polymorphs of 2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. US20110282069A1 - High-purity febuxostat and the method for preparation - Google Patents [patents.google.com]

- 13. CN108358866B - Preparation method of febuxostat intermediate and application of febuxostat intermediate in preparation of febuxostat - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. avantipublishers.com [avantipublishers.com]

- 16. pharmtech.com [pharmtech.com]

- 17. iscientific.org [iscientific.org]